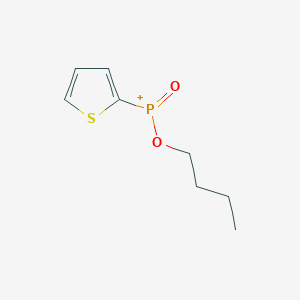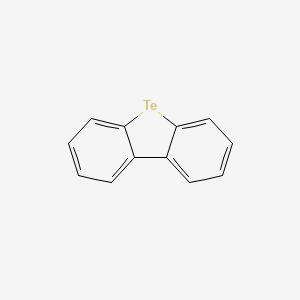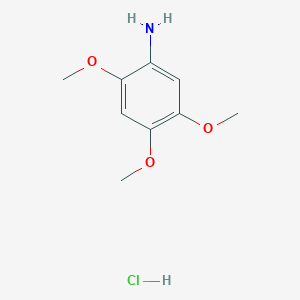
2,4,5-Trimethoxyaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trimethoxyaniline hydrochloride is an organic compound with the molecular formula C9H13NO3·HCl. It is a derivative of aniline, where three methoxy groups are attached to the benzene ring at the 2, 4, and 5 positions. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,5-Trimethoxyaniline hydrochloride can be synthesized through several methods. One common approach involves the methylation of 2,4,5-trihydroxyaniline using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of 2,4,5-trimethoxyaniline, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5-Trimethoxyaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, substituted anilines, and various aromatic compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
2,4,5-Trimethoxyaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is utilized in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.
Industry: The compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4,5-trimethoxyaniline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways related to disease processes. The methoxy groups on the aromatic ring play a crucial role in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trimethoxyaniline: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3,4,5-Trimethoxyaniline: Another isomer with distinct chemical properties and uses.
2,4-Dimethoxyaniline: Lacks one methoxy group, resulting in different chemical behavior and applications.
Uniqueness
2,4,5-Trimethoxyaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it particularly valuable in the synthesis of certain pharmaceuticals and specialty chemicals .
Eigenschaften
Molekularformel |
C9H14ClNO3 |
|---|---|
Molekulargewicht |
219.66 g/mol |
IUPAC-Name |
2,4,5-trimethoxyaniline;hydrochloride |
InChI |
InChI=1S/C9H13NO3.ClH/c1-11-7-5-9(13-3)8(12-2)4-6(7)10;/h4-5H,10H2,1-3H3;1H |
InChI-Schlüssel |
KWVWREVWQRYOHG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1N)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


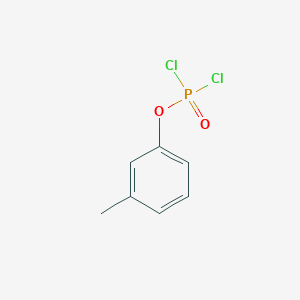
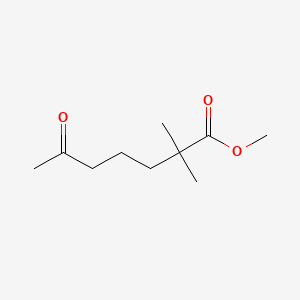
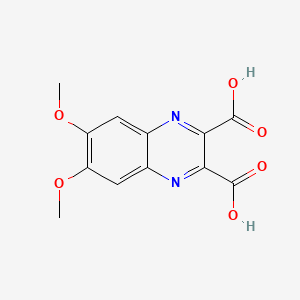
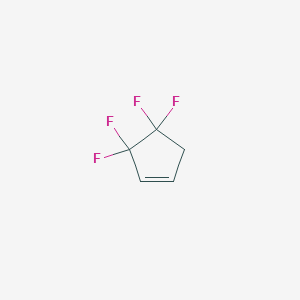
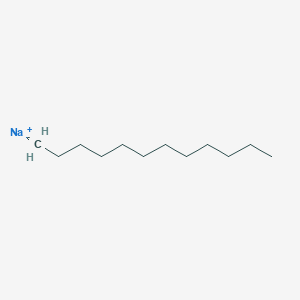

![4-{[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]amino}benzonitrile](/img/structure/B14750026.png)
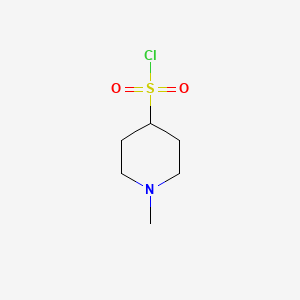
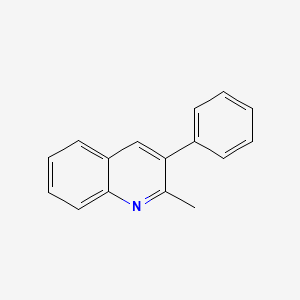
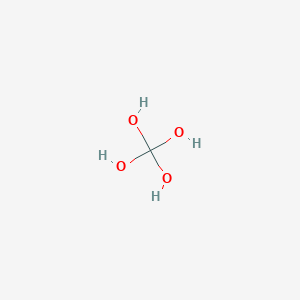
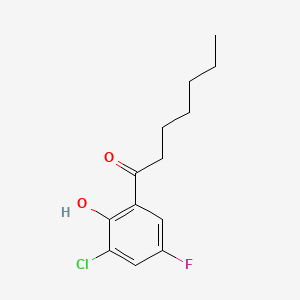
![(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole](/img/structure/B14750074.png)
